

# 1H-Benzimidazole-2-methanol chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1H-Benzimidazole-2-methanol**

Cat. No.: **B177598**

[Get Quote](#)

An In-depth Technical Guide to **1H-Benzimidazole-2-methanol**: Chemical Properties and Structure

## Introduction

**1H-Benzimidazole-2-methanol** is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.<sup>[1]</sup> The benzimidazole core is a recognized pharmacophore, a structural feature responsible for biological activity, making its derivatives a significant area of focus in medicinal chemistry and drug development.<sup>[1][2]</sup> This compound and its derivatives have been investigated for various therapeutic properties, including antioxidant, antimicrobial, antifungal, antiviral, and anticancer activities.<sup>[1][2][3][4]</sup> Its versatile chemical nature, featuring a reactive hydroxymethyl group and the benzimidazole ring system, allows for extensive functionalization to create novel drug candidates.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance for researchers, scientists, and drug development professionals.

## Chemical Properties and Structure

**1H-Benzimidazole-2-methanol** is a white to off-white or light brown crystalline powder.<sup>[1][4][5]</sup> It is characterized by a benzimidazole ring system with a methanol group attached at the 2-position.<sup>[4]</sup>

## Quantitative Chemical Data

Property	Value	Reference(s)
CAS Number	4856-97-7	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	148.16 g/mol	<a href="#">[7]</a>
Appearance	White to off-white crystalline powder	<a href="#">[4]</a>
Melting Point	303°C (lit.)	<a href="#">[5]</a>
Boiling Point	76°C / 21 mmHg (lit.)	<a href="#">[5]</a>
Solubility	Slightly soluble in water	<a href="#">[4]</a>

## Structural Identifiers

Identifier	String	Reference(s)
SMILES	OCc1nc2ccccc2[nH]1	<a href="#">[7]</a>
InChI	InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10)	<a href="#">[7]</a>

## Experimental Protocols

The synthesis and characterization of **1H-Benzimidazole-2-methanol** are critical for ensuring purity and confirming its structure for further research and development.

### Synthesis Protocol: Condensation Reaction

A common and effective method for synthesizing **1H-Benzimidazole-2-methanol** is through the condensation of an o-phenylenediamine with a carboxylic acid derivative, in this case, glycolic acid.[\[3\]](#) This method is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[\[8\]](#)

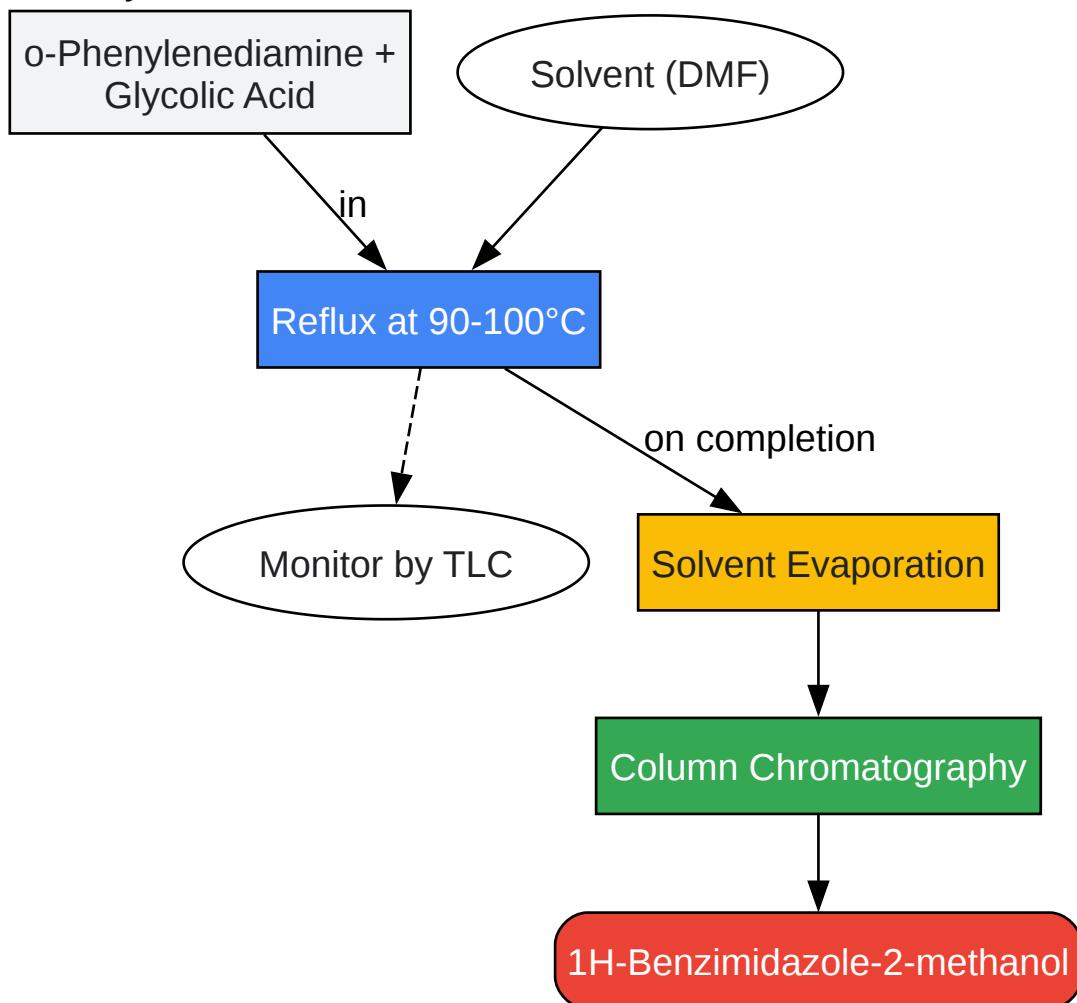
Materials:

- o-Phenylenediamine
- Glycolic acid
- Dimethylformamide (DMF) or a suitable solvent
- Reflux condenser and appropriate glassware
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

**Procedure:**

- In a well-dried round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide (DMF).[3]
- Add glycolic acid to the solution.[3]
- Fit the flask with a reflux condenser and heat the mixture at 90°C-100°C.[3]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The spots can be visualized by spraying with p-anisaldehyde followed by heating.[3]
- Once the reaction is complete (indicated by the consumption of starting materials), cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.[3]
- Purify the crude product using column chromatography on silica gel to isolate the pure **1H-Benzimidazole-2-methanol**.[3]

## Synthesis Workflow for 1H-Benzimidazole-2-methanol

[Click to download full resolution via product page](#)

## Synthesis Workflow Diagram

## Characterization Protocols

To confirm the identity and purity of the synthesized compound, various spectroscopic methods are employed.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Protocol: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).<sup>[3][9]</sup> Record the  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra using a spectrometer (e.g., 400 MHz).<sup>[3]</sup>

- Expected  $^1\text{H}$  NMR Signals: The spectrum should show characteristic peaks for the aromatic protons on the benzene ring, a signal for the methylene ( $-\text{CH}_2$ ) protons adjacent to the hydroxyl group, a broad singlet for the hydroxyl ( $-\text{OH}$ ) proton, and another broad singlet for the amine ( $\text{N}-\text{H}$ ) proton of the imidazole ring.[10]
- Expected  $^{13}\text{C}$  NMR Signals: The spectrum will display signals corresponding to the aromatic carbons and the methylene carbon.[9]

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Protocol: Record the FT-IR spectrum of the sample, typically in the range of 4000-400  $\text{cm}^{-1}$ .  
[3] The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.
- Expected Absorption Peaks:
  - A broad band in the region of 3400-3200  $\text{cm}^{-1}$  corresponding to the O-H and N-H stretching vibrations.[10]
  - Peaks around 3100-3000  $\text{cm}^{-1}$  for aromatic C-H stretching.
  - A peak around 1620  $\text{cm}^{-1}$  for the C=N stretching of the imidazole ring.[9]
  - Bands in the 1600-1450  $\text{cm}^{-1}$  range for C=C stretching within the aromatic ring.

## 3. Mass Spectrometry (MS):

- Protocol: Analyze the sample using a mass spectrometer, often with an electron ionization (EI) source.[11]
- Expected Fragmentation: The mass spectrum of benzimidazole derivatives typically shows the molecular ion peak ( $\text{M}^+$ ) as the base peak.[11] Common fragmentation patterns involve the loss of small molecules like HCN from the imidazole ring.[11] For **1H-Benzimidazole-2-methanol**, fragmentation would likely involve the loss of the hydroxymethyl group or water.

## Biological Activity and Potential Applications

While **1H-Benzimidazole-2-methanol** itself exhibits mild antioxidant activity, its primary importance lies in its role as a versatile intermediate for synthesizing more potent therapeutic

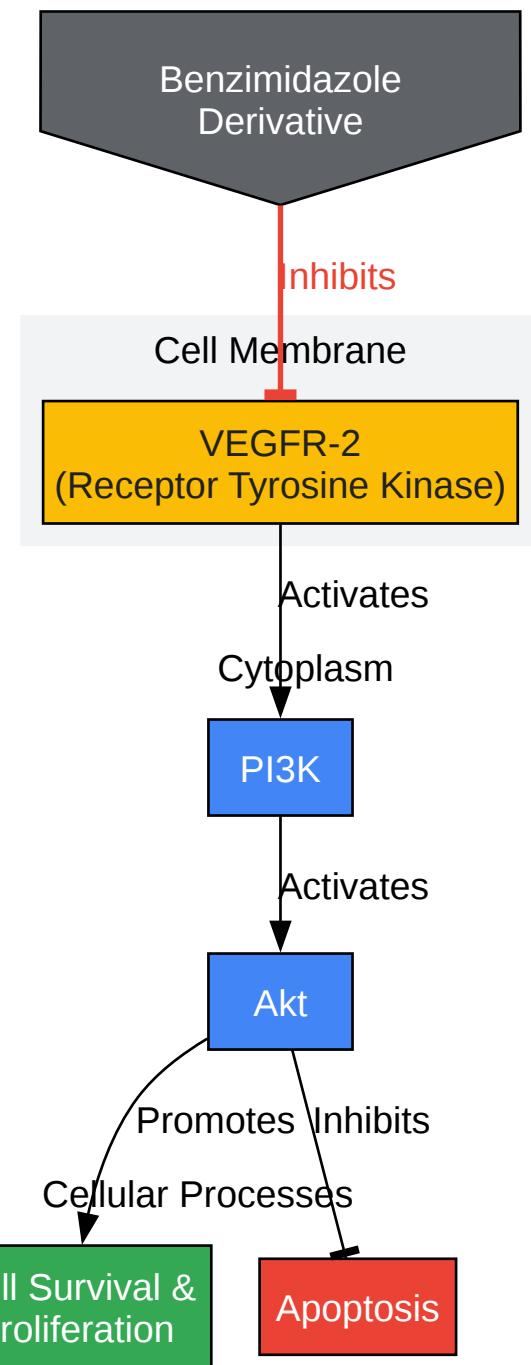
agents.[2][3] The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs.[12][13]

- Anticancer Activity: Derivatives have been extensively studied as anticancer agents that can inhibit various targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other protein kinases.[12][13] Inhibition of these pathways can disrupt tumor growth, angiogenesis, and metastasis. Some benzimidazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by triggering mitochondrial dysfunction. [13]
- Antihypertensive Activity: The structure is analogous to key intermediates used in the synthesis of "sartans" (e.g., Candesartan, Telmisartan), which are Angiotensin II receptor antagonists used to treat hypertension.[12]
- Antimicrobial and Antiviral Activity: The benzimidazole core is present in various compounds with demonstrated activity against different microbes and viruses.[2][4]

## Hypothetical Signaling Pathway Inhibition

Many benzimidazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2. This inhibition blocks downstream pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis in cancer cells.

## Hypothetical Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

## Hypothetical Inhibition of a Pro-Survival Pathway

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. banglajol.info [banglajol.info]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-(Hydroxymethyl)benzimidazole - High purity | EN [georganics.sk]
- 7. PubChemLite - 1h-benzimidazole-2-methanol (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylenediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H-Benzimidazole-2-methanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177598#1h-benzimidazole-2-methanol-chemical-properties-and-structure>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)